molecular formula C18H17FN4O B14976368 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14976368
M. Wt: 324.4 g/mol
InChI Key: KHCWXCUXSZOLDI-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The general synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the carboxamide group: This step involves the reaction of the triazole intermediate with an appropriate carboxylic acid derivative.

    Substitution reactions: The ethyl and fluorophenyl groups are introduced through substitution reactions using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for its biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

  • 1-(4-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct reactivity and applications.

Properties

Molecular Formula

C18H17FN4O

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O/c1-3-13-8-10-14(11-9-13)23-12(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24)

InChI Key

KHCWXCUXSZOLDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

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